tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 544704-06-5
VCID: VC15933781
InChI: InChI=1S/C12H18N2O3/c1-7-9(10(15)17-12(3,4)5)8(2)14-11(13-7)16-6/h1-6H3
SMILES:
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate

CAS No.: 544704-06-5

Cat. No.: VC15933781

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate - 544704-06-5

Specification

CAS No. 544704-06-5
Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
IUPAC Name tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H18N2O3/c1-7-9(10(15)17-12(3,4)5)8(2)14-11(13-7)16-6/h1-6H3
Standard InChI Key BSODQKRANLDPQL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)OC)C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecular formula is C₁₂H₁₈N₂O₃, with a molar mass of 238.28 g/mol. The IUPAC name, tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate, reflects its substitution pattern: a methoxy group at position 2, methyl groups at positions 4 and 6, and a tert-butyl ester at position 5.

Structural Features

The compound’s stability arises from the electron-withdrawing ester group and electron-donating methoxy substituent, which collectively modulate its reactivity. X-ray crystallography of analogous pyrimidine derivatives suggests a planar ring structure with slight distortions due to steric interactions between the tert-butyl group and adjacent methyl substituents.

Physical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight238.28 g/mol
Boiling PointNot reported
DensityNot reported
SolubilityLikely polar aprotic solvents

The absence of reported melting and boiling points underscores the need for experimental characterization. Theoretical calculations using group contribution methods estimate a logP value of ~2.1, indicating moderate lipophilicity.

Synthesis and Manufacturing

The synthesis of tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler pyrimidine precursors. A generalized protocol derived from analogous compounds includes the following stages :

Reaction Pathway

  • Pyrimidine Ring Formation: Condensation of β-diketones with urea or thiourea under acidic conditions yields the pyrimidine core.

  • Functionalization: Sequential alkylation and methoxylation introduce methyl and methoxy groups at positions 4, 6, and 2.

  • Esterification: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) installs the tert-butyl ester group.

Optimization Considerations

  • Temperature Control: Exothermic reactions require cooling to prevent side reactions.

  • Purification: Column chromatography using ethyl acetate/hexane mixtures (20–30% EtOAc) achieves >95% purity .

  • Yield: Typical yields range from 60–70%, influenced by the efficiency of intermediate isolation steps.

Applications in Pharmaceutical Chemistry

This compound serves as a versatile building block in drug discovery, particularly for kinase inhibitors and antiviral agents. Its tert-butyl ester acts as a protecting group, enabling selective deprotection under mild acidic conditions.

Case Study: Kinase Inhibitor Synthesis

In a recent application, tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate was coupled with a piperazine derivative to produce a lead compound targeting cyclin-dependent kinases (CDKs). The tert-butyl group enhanced solubility during intermediate purification, while the methoxy substituent stabilized the molecule against metabolic degradation.

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